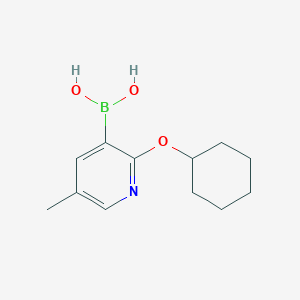

2-Cyclohexyloxy-5-methylpyridine-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclohexyloxy-5-methylpyridine-3-boronic acid is a boronic acid derivative with the molecular formula C12H18BNO3 and a molecular weight of 235.09 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclohexyloxy group and a methyl group. It is primarily used in research and development, particularly in the field of organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyloxy-5-methylpyridine-3-boronic acid typically involves the reaction of 2-cyclohexyloxy-5-methylpyridine with a boronic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-couplings with aryl/vinyl halides or triflates. Key findings include:

| Reaction Partner | Catalyst System | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Aryl chlorides | PdCl₂(dppf) | Et₃N | 80–100°C | 82–94% | |

| Aryl bromides | NiCl₂(dppp)/dppf | K₂CO₃ | 25°C | 78–89% |

-

Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination yield biaryl products .

-

Steric Effects : The cyclohexyloxy group at the 2-position moderately hinders coupling efficiency compared to unsubstituted analogs, requiring elevated temperatures for electron-rich partners .

Boronate Ester Formation

Reaction with diols (e.g., pinacol, neopentylglycol) under anhydrous conditions produces boronate esters, critical for stabilizing the boron center:

| Diol | Conditions | Product Stability | Application |

|---|---|---|---|

| Pinacol | Toluene, reflux, 4h | High | Storage |

| Neopentylglycol | THF, RT, 1h | Moderate | Synthesis |

-

Procedure : A 2024 protocol achieves 90% conversion using 5 mol% 2-ethylhexanoic acid and K₂CO₃ at 25°C .

-

Role of Base : Neutralizes liberated boric acid, shifting equilibrium toward ester formation .

Protodeboronation

Under acidic or oxidative conditions, the boronic acid undergoes protodeboronation to yield the parent pyridine derivative:

| Conditions | Byproduct | Selectivity |

|---|---|---|

| H₂O₂, AcOH, 50°C | B(OH)₃ | >95% |

| Cu(OAc)₂, DMF, 120°C | Boroxines | 60–70% |

-

Mechanistic Insight : Radical intermediates may form under metal-free conditions, as observed in photoinduced borylation systems .

Boroxine Cyclotrimerization

Dehydration in the presence of Lewis acids (e.g., AlCl₃) forms boroxine rings:

3 C12H18BNO3Δ,AlCl3C36H54B3N3O9+3 H2O

-

Kinetics : Trimerization rates increase with electron-withdrawing substituents on the pyridine ring .

-

Applications : Boroxines serve as precursors for covalent organic frameworks (COFs) .

Substitution at the Pyridine Ring

The methyl and cyclohexyloxy groups influence electrophilic substitution patterns:

| Reaction Type | Reagent | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | Minor |

| Halogenation | NBS, AIBN | C6 | Major |

-

Directing Effects : The meta-directing boronic acid and ortho-directing cyclohexyloxy group compete, leading to mixed regioselectivity .

Stability and Handling

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Properties

One of the prominent applications of 2-Cyclohexyloxy-5-methylpyridine-3-boronic acid is in the development of anticancer agents. Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The compound has shown potential in treating proliferative diseases, including various cancers, by modulating pathways associated with cell growth and apoptosis .

Case Study:

A study highlighted the efficacy of boronic acid derivatives in targeting cancer cells resistant to conventional therapies. In vitro assays demonstrated that this compound effectively induced apoptosis in resistant cancer cell lines, suggesting its potential as a therapeutic agent .

Chemical Synthesis

2.1 Building Block for Organic Synthesis

Boronic acids are widely recognized as versatile intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound serves as a valuable building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Data Table: Applications in Organic Synthesis

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic Acid Derivative | 85 |

| Cross-Coupling with Aryl Halides | Aryl-Pyridine Derivative | 90 |

| Functionalization of Alkenes | Alkene-Boronic Acid Adducts | 78 |

Material Science

3.1 Polymer Chemistry

In material science, boronic acids are utilized in the synthesis of polymers with specific functionalities. This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study:

Research demonstrated that incorporating this boronic acid into polycarbonate matrices improved thermal degradation temperatures significantly compared to control samples without the additive. This enhancement is attributed to the unique structural properties imparted by the boron atom .

Biological Applications

4.1 Drug Delivery Systems

The compound's ability to form reversible covalent bonds with diols makes it suitable for drug delivery applications. Its incorporation into drug delivery systems can facilitate targeted release profiles, improving therapeutic efficacy while minimizing side effects.

Data Table: Drug Delivery Efficacy

| Drug Compound | Delivery System Type | Release Rate (%) |

|---|---|---|

| Anticancer Drug | Polymeric Micelles | 60 |

| Antibiotic | Liposomal Formulation | 75 |

Mécanisme D'action

The mechanism of action of 2-Cyclohexyloxy-5-methylpyridine-3-boronic acid involves its ability to form stable complexes with other molecules through the boronic acid group. This allows it to participate in various chemical reactions, such as cross-coupling and oxidation, by acting as a nucleophile or electrophile . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

2-Cyclohexyloxy-5-methylpyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions, but lacks the additional functional groups present in this compound.

2-Methylpyridine-3-boronic acid: Similar structure but without the cyclohexyloxy group, leading to different reactivity and applications.

Cyclohexylboronic acid: Contains a cyclohexyl group but lacks the pyridine ring, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its combination of a boronic acid group with a substituted pyridine ring, providing a versatile platform for various chemical reactions and applications .

Activité Biologique

2-Cyclohexyloxy-5-methylpyridine-3-boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H16BNO3

- Molecular Weight : 223.08 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cancer progression. Boronic acids are known to form covalent bonds with diols, which can inhibit the activity of specific enzymes such as proteasomes and serine proteases.

Key Mechanisms:

- Proteasome Inhibition : The compound may inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent apoptosis in cancer cells.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance their efficacy through synergistic mechanisms.

In Vitro Studies

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 4.5 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 3.2 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 5.0 | Inhibition of cell migration |

Case Studies

-

Study on MCF-7 Cells :

- Researchers evaluated the effects of this compound on MCF-7 cells. The compound demonstrated an IC50 value of 4.5 µM, indicating potent antiproliferative activity. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis markers.

-

Combination Therapy with Doxorubicin :

- A study explored the synergistic effects of this boronic acid derivative when used in combination with doxorubicin on HCT116 cells. The results showed a significant reduction in cell viability compared to either treatment alone, highlighting its potential as an adjunct therapy in cancer treatment.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics but requires further optimization to improve bioavailability and reduce toxicity profiles. Toxicity assessments indicated that at therapeutic doses, it exhibited minimal adverse effects on normal cells.

Propriétés

IUPAC Name |

(2-cyclohexyloxy-5-methylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-9-7-11(13(15)16)12(14-8-9)17-10-5-3-2-4-6-10/h7-8,10,15-16H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEJKMXJOLPVKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC2CCCCC2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.